N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide
Overview
Description
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is an organic compound with the molecular formula C6H8BrNOS and a molecular weight of 222.1 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide typically involves the bromination of 2,3-dihydrothiophene followed by acetamidation. One common method involves the reaction of 2,3-dihydrothiophene with bromine to form 5-bromo-2,3-dihydrothiophene. This intermediate is then reacted with acetic anhydride and ammonia to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The acetamide group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2,3-dihydrothiophen-2-yl)acetamide
- N-(5-Iodo-2,3-dihydrothiophen-2-yl)acetamide
- N-(5-Fluoro-2,3-dihydrothiophen-2-yl)acetamide
Uniqueness
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to different reactivity and binding properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(5-bromo-2,3-dihydrothiophen-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-4(9)8-6-3-2-5(7)10-6/h2,6H,3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQHPOYNWYMQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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